molecular formula C20H16ClNO5 B13865898 (Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate CAS No. 1160293-24-2

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate

Cat. No.: B13865898
CAS No.: 1160293-24-2
M. Wt: 385.8 g/mol
InChI Key: SGESEGRPYLHYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroacetyl chloride with an appropriate indoline derivative under controlled conditions to form the intermediate. This intermediate is then reacted with methoxybenzaldehyde in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar functional groups but different applications.

    Pregabalin Lactam Methylene Dimer: Another complex organic compound with distinct properties and uses.

Uniqueness

(Z)-Methyl 1-(2-Chloroacetyl)-3-(Methoxy(Phenyl)Methylene)-2-Oxoindoline-6-Carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1160293-24-2

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

methyl 1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate

InChI

InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-9-8-13(20(25)27-2)10-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3

InChI Key

SGESEGRPYLHYDV-UHFFFAOYSA-N

Canonical SMILES

COC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.